molecular formula C11H16O2 B2425059 (2S)-2-(4-Ethoxyphenyl)propan-1-ol CAS No. 2248173-28-4

(2S)-2-(4-Ethoxyphenyl)propan-1-ol

Cat. No. B2425059
CAS RN: 2248173-28-4
M. Wt: 180.247
InChI Key: ZYQOHMPPVYYEEH-SECBINFHSA-N
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Description

“(2S)-2-(4-Ethoxyphenyl)propan-1-ol”, also known as “1-(4-Ethoxyphenyl)-1-propanol”, is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 . It is also known by other synonyms such as “1-(4-Ethoxyphenyl)propan-1-ol” and "4-Ethoxy-α-ethylbenzenemethanol" .


Molecular Structure Analysis

The molecular structure of “(2S)-2-(4-Ethoxyphenyl)propan-1-ol” consists of an ethoxy group (-OCH2CH3) attached to a phenyl group (C6H5), which is further connected to a propanol group (-CH2CH2OH). This gives the compound its unique properties .


Physical And Chemical Properties Analysis

“(2S)-2-(4-Ethoxyphenyl)propan-1-ol” has a predicted boiling point of 287.3±23.0 °C and a predicted density of 1.015±0.06 g/cm3 . Its pKa value is predicted to be 14.61±0.20 .

Safety and Hazards

“(2S)-2-(4-Ethoxyphenyl)propan-1-ol” is classified as an irritant (Xi Hazard Class) . As with all chemicals, it should be handled with appropriate safety measures to prevent harm.

properties

IUPAC Name

(2S)-2-(4-ethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQOHMPPVYYEEH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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